molecular formula C13H18O3 B8712847 2-Methyl-2-(2,4,6-trimethylphenoxy)-propanoic acid

2-Methyl-2-(2,4,6-trimethylphenoxy)-propanoic acid

Katalognummer: B8712847
Molekulargewicht: 222.28 g/mol
InChI-Schlüssel: RZDVBMXTYNFTJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-2-(2,4,6-trimethylphenoxy)-propanoic acid is an organic compound characterized by the presence of a mesityloxy group attached to a methylpropionic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(2,4,6-trimethylphenoxy)-propanoic acid typically involves the esterification of mesityl alcohol with 2-methylpropionic acid under acidic conditions. The reaction is often catalyzed by sulfuric acid or another strong acid to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-2-(2,4,6-trimethylphenoxy)-propanoic acid can undergo various chemical reactions, including:

    Oxidation: The mesityloxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The mesityloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of mesityl ketone or mesityl aldehyde.

    Reduction: Formation of 2-(Mesityloxy)-2-methylpropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Methyl-2-(2,4,6-trimethylphenoxy)-propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Methyl-2-(2,4,6-trimethylphenoxy)-propanoic acid involves its interaction with specific molecular targets and pathways. The mesityloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and reactivity in biological systems.

Vergleich Mit ähnlichen Verbindungen

    2-(Phenoxy)-2-methylpropionic acid: Similar structure but with a phenoxy group instead of a mesityloxy group.

    2-(Tolyloxy)-2-methylpropionic acid: Contains a tolyloxy group, differing in the aromatic substitution pattern.

Uniqueness: 2-Methyl-2-(2,4,6-trimethylphenoxy)-propanoic acid is unique due to the presence of the mesityloxy group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Eigenschaften

Molekularformel

C13H18O3

Molekulargewicht

222.28 g/mol

IUPAC-Name

2-methyl-2-(2,4,6-trimethylphenoxy)propanoic acid

InChI

InChI=1S/C13H18O3/c1-8-6-9(2)11(10(3)7-8)16-13(4,5)12(14)15/h6-7H,1-5H3,(H,14,15)

InChI-Schlüssel

RZDVBMXTYNFTJD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C)OC(C)(C)C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.